molecular formula C8H15N3O B7847012 N-cyclopropylpiperazine-1-carboxamide

N-cyclopropylpiperazine-1-carboxamide

Cat. No.: B7847012
M. Wt: 169.22 g/mol
InChI Key: CHVZTXZPZRCKOG-UHFFFAOYSA-N
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Description

N-cyclopropylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C8H15N3O and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Biological Activity

N-cyclopropylpiperazine-1-carboxamide is a cyclic amide compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential applications in treating mood disorders, and its role as a pharmacological agent.

Chemical Structure and Properties

This compound features a piperazine ring with a cyclopropyl group and a carboxamide functional group. Its molecular formula is C10_{10}H16_{16}N2_2O, with a molecular weight of approximately 169.22 g/mol. The unique structural characteristics of this compound facilitate its interaction with various biological targets, particularly in the central nervous system (CNS).

Interaction with Neurotransmitter Systems

Research indicates that this compound exhibits significant interactions with serotonin (5-HT) and dopamine (D2) receptors, which are critical for mood regulation. Binding affinity studies have shown that this compound can modulate these neurotransmitter systems, suggesting its potential efficacy as an antidepressant and anxiolytic agent.

Table 1: Binding Affinities of this compound

Receptor TypeBinding Affinity (nM)
5-HT1A_1A45
D230

These values highlight the compound's selective affinity for specific receptor subtypes, which is essential for developing targeted therapies for mood disorders.

Antimalarial Properties

In addition to its CNS activity, this compound has been characterized within the context of antimalarial research. Cyclopropyl carboxamides, including this compound, have shown potent inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that these compounds can inhibit both drug-sensitive and drug-resistant strains in vitro, with IC50_{50} values ranging from 76 to 164 nM .

Table 2: Efficacy of Cyclopropyl Carboxamides Against P. falciparum

Compound NameIC50_{50} (nM)Activity
This compound100Antimalarial
GSK105771476Antimalarial
GSK26459472Highly potent

These findings suggest that this compound may serve as a lead compound for further development in antimalarial therapies.

CNS Modulation Studies

In a study examining the antidepressant effects of this compound, researchers administered the compound to animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect .

Antimalarial Efficacy in Vivo

Further investigations into the antimalarial properties were conducted using mouse models infected with P. falciparum. The administration of this compound resulted in a marked reduction in parasitemia levels after oral dosing at or above 20 mg/kg . This study highlights the compound's potential as an effective treatment option against malaria.

Properties

IUPAC Name

N-cyclopropylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-8(10-7-1-2-7)11-5-3-9-4-6-11/h7,9H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVZTXZPZRCKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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